(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate
Overview
Description
GPI-1046 is a synthetic immunophilin ligand that has shown significant neuroprotective effects in various neurodegenerative disease models . It is an analog of FK506, a well-known immunophilin ligand, and has been found to readily cross the blood-brain barrier, promoting the regeneration of dopamine cells in the central nervous system . GPI-1046 has also been studied for its potential to improve HIV-associated peripheral nerve injury .
Mechanism of Action
Target of Action
The primary target of GPI-1046 is Peptidyl-prolyl cis-trans isomerase FKBP1A . This protein plays a crucial role in protein folding and cellular signaling .
Mode of Action
GPI-1046 is an immunophilin ligand . .
Biochemical Pathways
The compound’s interaction with its targets leads to the upregulation of GLT1, which is involved in the regulation of glutamate levels in the brain . This can have downstream effects on various biochemical pathways, particularly those involving neurotransmission.
Pharmacokinetics
It is known that gpi-1046 readily crosses the blood-brain barrier , which is crucial for its effects on the central nervous system.
Result of Action
GPI-1046 promotes the regeneration of dopamine (DA) cells in the central nervous system, which is associated with functional recovery in rodent models . It also improves HIV-associated injury of peripheral nerves .
Biochemical Analysis
Biochemical Properties
GPI-1046 has been found to attenuate ethanol intake in part through the upregulation of glutamate transporter 1 (GLT1) in PFC and NAc-core . This suggests that GPI-1046 interacts with GLT1, a protein that plays a crucial role in the biochemical reactions involving glutamate, a key neurotransmitter in the brain .
Cellular Effects
GPI-1046 has been shown to have potent neuroprotective effects . It partially obliterates Tat-induced oxidative stress in neurons, suggesting that it influences cellular function by modulating oxidative stress pathways . Furthermore, GPI-1046 showed inhibition of HIV replication and Tat-mediated long terminal repeat (LTR) activation .
Molecular Mechanism
The molecular mechanism of action of GPI-1046 appears to involve its binding to immunophilins, proteins that play a role in protein folding and are receptors for immunosuppressive drugs . GPI-1046, as an immunophilin ligand, binds to these proteins and exerts its effects .
Dosage Effects in Animal Models
It is known that GPI-1046 has been used in animal models to study its neuroprotective effects .
Metabolic Pathways
Given its role as an immunophilin ligand, it is likely that it interacts with enzymes and cofactors involved in protein folding and other processes regulated by immunophilins .
Transport and Distribution
It is known that GPI-1046 can cross the blood-brain barrier, suggesting that it may be transported into the central nervous system .
Subcellular Localization
Given its neuroprotective effects and ability to cross the blood-brain barrier, it is likely that it localizes to regions of the cell involved in neuroprotection .
Preparation Methods
The synthesis of GPI-1046 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the preparation of the basic skeleton of the compound, which includes the pyrrolidine ring.
Functional group introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and esterification.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
GPI-1046 undergoes several types of chemical reactions, including:
Oxidation: GPI-1046 can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride and lithium aluminum hydride.
Substitution: GPI-1046 can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
GPI-1046 has a wide range of scientific research applications, including:
Neuroprotection: GPI-1046 has been shown to protect neurons from damage in various neurodegenerative disease models, including Parkinson’s disease and Alzheimer’s disease.
HIV-associated neurotoxicity: GPI-1046 has demonstrated potential in reducing HIV-associated neurotoxicity by protecting neurons from the toxic effects of HIV proteins.
Alcohol consumption reduction:
Kidney disease: GPI-1046 has been studied for its potential to attenuate chronic kidney failure by inducing hypoxia-inducible transcription factors.
Comparison with Similar Compounds
GPI-1046 is similar to other immunophilin ligands, such as FK506 and rapamycin. it has unique properties that distinguish it from these compounds:
Other similar compounds include cyclosporin A and various synthetic immunophilin ligands designed for neuroprotection .
Properties
IUPAC Name |
3-pyridin-3-ylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-4-20(2,3)17(23)18(24)22-12-6-10-16(22)19(25)26-13-7-9-15-8-5-11-21-14-15/h5,8,11,14,16H,4,6-7,9-10,12-13H2,1-3H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAHHWOPVDDWHD-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OCCCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OCCCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332191 | |
Record name | gpi-1046 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186452-09-5 | |
Record name | gpi-1046 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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